1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid

Description

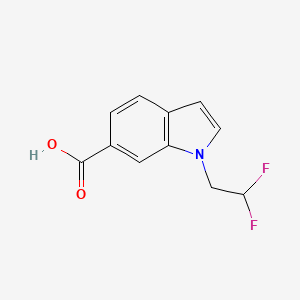

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid (C7H6F4NO2) is a fluorinated indole derivative characterized by a difluoroethyl group at the 1-position and a carboxylic acid moiety at the 6-position of the indole core. The compound’s structure combines the aromatic indole scaffold with fluorine atoms, which are known to enhance metabolic stability, lipophilicity, and bioavailability in medicinal chemistry .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWLLCIYIWCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves several steps. One common method includes the reaction of indole derivatives with difluoroethyl reagents under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: Substitution reactions often involve halogenation or alkylation, where reagents like halogens or alkyl halides are used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

The compound 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, alongside comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The incorporation of the difluoroethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapeutics.

- Case Study : A study published in Current Topics in Microbiology and Immunology examined various indole derivatives, including this compound, showing promising results against specific cancer cell lines (e.g., breast cancer) .

Agrochemicals

Pesticide Development

The unique structure of this compound allows it to interact with biological systems effectively, making it suitable for use in agrochemicals. Its potential as a pesticide or herbicide is being explored.

- Data Table : Efficacy of Indole Derivatives as Pesticides

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of polymers that require specific mechanical properties or thermal stability. The difluoroethyl group can impart unique characteristics to the polymer matrix.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1h-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

5-Fluoro-1H-indole-2-carboxamide Derivatives

- Example: N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C22H16FN2O2) Structural Differences: Fluorine at position 5, carboxamide at position 2, and a benzophenone substituent. This reduces solubility (m.p. 249–250°C) and alters binding interactions in biological systems .

6-Methoxy-1H-indole-2-carboxylic Acid

- Structural Differences : Methoxy group at position 6 and carboxylic acid at position 2.

Fluorinated Alkyl Substituents

1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic Acid

- Structural Differences : Indazole core (two adjacent nitrogen atoms) and trifluoroethyl group at position 1.

6-(4-Fluorophenyl)-1-methyl-1H-indole-7-carboxylic Acid

- Structural Differences: Fluorophenyl at position 6, methyl at position 1, and carboxylic acid at position 6. The carboxylic acid at position 7 may alter intermolecular interactions in crystal packing .

Heterocyclic and Functional Group Modifications

5-(1H-Indol-6-yl)-furan-2-carboxylic Acid

- Structural Differences: Furan-2-carboxylic acid linked to indole-6-position.

3-Formyl-1H-indole-2-carboxylic Acid Derivatives

- Example: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Structural Differences: Formyl and thiazolone substituents at position 3. Impact: The thiazolone moiety introduces polarity and hydrogen-bonding sites, contrasting with the hydrophobic difluoroethyl group .

Data Tables for Key Comparisons

Biological Activity

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10F2N1O2

- Molecular Weight : 239.21 g/mol

The biological activity of this compound primarily revolves around its interaction with key enzymes involved in viral replication and cancer cell proliferation. The indole core is known to facilitate chelation with metal ions, which is critical for the activity against enzymes like integrase in HIV-1.

Antiviral Activity

Recent studies have focused on the compound's role as an integrase strand transfer inhibitor (INSTI) for HIV-1. The indole nucleus has been shown to effectively chelate with magnesium ions within the active site of integrase, crucial for viral replication.

- Inhibitory Concentration (IC50) :

- The compound exhibited an IC50 value of approximately 32.37 μM against HIV-1 integrase, indicating moderate potency .

- Structural optimizations have led to derivatives with enhanced activity, such as those with halogen substitutions at the C6 position, which significantly improved binding affinity and inhibitory effects.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 32.37 | Parent compound |

| Optimized derivative (e.g., C6 halogenated) | 3.11 | Enhanced activity |

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, although specific studies on this compound remain limited.

Study on HIV-1 Integrase Inhibition

In a recent study, indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The study highlighted that modifications at the C3 and C6 positions of the indole core could significantly enhance biological activity. The best-performing derivative achieved an IC50 of 0.13 μM , demonstrating a marked improvement over the parent compound .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in optimizing indole derivatives. Key findings include:

- C3 Position : Introduction of long-chain substituents improved interaction with the hydrophobic cavity of integrase.

- C6 Position : Halogenated groups enhanced π–π stacking interactions with viral DNA, leading to increased inhibitory effects.

Q & A

Q. What are effective synthetic routes for 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid?

Methodological Answer: A plausible synthetic strategy involves alkylation of the indole nitrogen with 2,2-difluoroethyl bromide or a related reagent. For example, analogous procedures for indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) involve refluxing with acetic acid and sodium acetate to facilitate condensation or alkylation reactions . To synthesize the target compound, indole-6-carboxylic acid could be reacted with 2,2-difluoroethyl bromide under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization from acetic acid. Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirming regioselectivity via -NMR (e.g., singlet for -CF protons at ~5.5–6.0 ppm) is critical .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Q. What safety precautions are recommended during synthesis and handling?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as indole derivatives may irritate mucous membranes .

- Quench reactive intermediates (e.g., alkylating agents) with aqueous NaHCO to minimize hazardous byproducts.

- Store the compound in a desiccator at 4°C to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How does the electron-withdrawing difluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -CF group increases the electrophilicity of the indole ring, potentially enhancing Suzuki-Miyaura coupling at the 3-position. Computational studies (DFT) can model charge distribution, while experimental validation involves reacting the compound with aryl boronic acids under Pd(PPh) catalysis (e.g., 1:1.2 substrate:boronic acid ratio in DMF/HO at 80°C). Compare yields with non-fluorinated analogs to quantify electronic effects .

Q. What strategies optimize regioselective functionalization at the indole 4-position?

Methodological Answer: Regioselectivity is influenced by steric hindrance from the difluoroethyl group and directing effects of the carboxylic acid. To functionalize the 4-position:

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the indole scaffold’s affinity for hydrophobic pockets.

- In Vitro Assays : Test inhibition of COX-2 (IC via ELISA) or binding affinity (K) using radiolabeled ligands. Compare with 1-methylindole-6-carboxylic acid to assess fluorination effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Challenges : Racemization at the difluoroethyl group under high-temperature conditions.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.